molecular formula C9H12O4S2 B253564 1-Methyl-2,4-bis(methylsulfonyl)benzene

1-Methyl-2,4-bis(methylsulfonyl)benzene

Cat. No.: B253564
M. Wt: 248.3 g/mol
InChI Key: FSTXXSKAJQMNMF-UHFFFAOYSA-N
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Description

This compound belongs to the family of sulfonated aromatic hydrocarbons, which are characterized by their high polarity, stability, and utility in organic synthesis and material science.

Properties

Molecular Formula

C9H12O4S2

Molecular Weight

248.3 g/mol

IUPAC Name

1-methyl-2,4-bis(methylsulfonyl)benzene

InChI

InChI=1S/C9H12O4S2/c1-7-4-5-8(14(2,10)11)6-9(7)15(3,12)13/h4-6H,1-3H3

InChI Key

FSTXXSKAJQMNMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-2,4-bis(methylsulfonyl)benzene with structurally related sulfonyl- and methyl-substituted benzene derivatives, based on the evidence provided:

Compound Name CAS/Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Not specified -CH₃ (C1), -SO₂CH₃ (C2, C4) ~234 (estimated) High polarity; potential use in organic synthesis or materials Inferred
4-Chlorophenyl Methyl Sulfone BD23328 / C₇H₇ClO₂S -Cl (C4), -SO₂CH₃ (C1) 190.65 Antimicrobial agent; intermediate in drug synthesis
1-Methyl-4-((phenylethynyl)sulfonyl)benzene 28995-88-2 / C₁₅H₁₂O₂S -SO₂C≡CPh (C4), -CH₃ (C1) 264.32 Electrophilic reagent; fluorescent probe precursor
Benzene,1-chloro-2,4-bis(methylsulfonyl) Not specified -Cl (C1), -SO₂CH₃ (C2, C4) ~228.69 (estimated) Raw material for heterocyclic compounds
2,4-Diisopropenyl-1-methylcyclohexane 62337-95-5 / C₁₃H₂₂ -CH₃ (C1), -C(CH₂)=CH₂ (C2, C4) 178.31 Plant-derived terpene; antimicrobial activity

Key Comparisons :

Structural Differences: Substituent Type: The target compound has two methylsulfonyl groups, distinguishing it from analogs like 4-Chlorophenyl Methyl Sulfone (one sulfonyl group) and 2,4-Diisopropenyl-1-methylcyclohexane (unsaturated isopropenyl groups). Sulfonyl groups increase polarity and reactivity compared to halides or alkenes .

Physical and Chemical Properties :

  • Polarity : The presence of two electron-withdrawing sulfonyl groups likely makes this compound more polar and hydrophilic than its chloro or hydrocarbon analogs, influencing solubility in organic solvents .
  • Thermal Stability : Sulfonyl groups generally confer thermal stability, suggesting the compound could serve as a high-temperature reagent or polymer additive, similar to other sulfonated aromatics .

Synthetic Applications :

  • Compared to 2,4-Diisopropenyl-1-methylcyclohexane (a natural terpene), the target compound’s sulfonyl groups make it more suitable for electrophilic substitution reactions or as a sulfonating agent in organic synthesis .
  • Its chlorine-free structure differentiates it from Benzene,1-chloro-2,4-bis(methylsulfonyl), which may be preferred in applications requiring reduced toxicity .

Biological Activity: While 4-Chlorophenyl Methyl Sulfone exhibits antimicrobial properties, the target compound’s bioactivity remains unstudied in the evidence.

Research Findings and Data

Crystallography and Conformation :

  • and highlight the importance of substituent alignment in related bicyclic compounds. For example, 1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one adopts a chair-chair conformation with intermolecular N-H⋯π interactions . By analogy, the target compound’s sulfonyl groups may influence its crystal packing through dipole-dipole interactions or hydrogen bonding.

Regulatory Considerations :

  • Safe handling protocols for sulfonated compounds (e.g., PPE, ventilation) are recommended .

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